5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
The primary target of 5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with its target, CDK2, by non-covalent binding to the active site . This binding is stronger than the natural substrate, leading to inhibition of CDK2 . The inhibition of CDK2 can lead to cell cycle arrest, particularly at the G1 phase, and induce apoptosis .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Its inhibition can lead to cell cycle arrest, preventing the cell from entering the S phase, where DNA replication occurs . This can lead to apoptosis, or programmed cell death .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth. This is achieved through the induction of cell cycle arrest and apoptosis in the cells where CDK2 is inhibited .
Preparation Methods
The synthesis of 5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination compounds.
Medicine: Research has indicated its potential use as an anticancer, antiviral, and antifungal agent.
Industry: It is used in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be compared with other [1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
1,2,4-triazolo[1,5-a]pyrimidin-7-ones: Studied as potential inhibitors of SARS-CoV-2 main protease.
7-aryl-5-methyl-2-amino[1,2,4]triazolo[1,5-a]pyrimidines: Synthesized for their regioselective properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
5-(chloromethyl)-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-4-9-7-10-5(3-8)2-6(13)12(7)11-4/h2H,3H2,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZDLJSDOMTSQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CC(=O)N2N1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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